molecular formula C14H9F3 B8631330 1,3-Difluoro-5-[2-(4-fluorophenyl)ethenyl]benzene CAS No. 688348-26-7

1,3-Difluoro-5-[2-(4-fluorophenyl)ethenyl]benzene

Cat. No. B8631330
M. Wt: 234.22 g/mol
InChI Key: AISCLLWJTMIDPD-UHFFFAOYSA-N
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Patent
US08841477B2

Procedure details

A 25 mL round bottom flask was charged with p-xylene (10 mL), Pd(OAc)2 (11.3 mg, 0.05 mmol), 1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride (21.4 mg, 0.05 mmol), 3,5-difluorobenzoyl chloride (0.89 g, 5 mmol), 4-fluorostyrene (0.74 g, 6 mmol), and N-methyl morpholine (0.69 g, 6 mmol). The mixture was stirred at 120° C. for 3.5 h under nitrogen atmosphere. Then it was cooled to room temperature and EtOAc was added and filtered. The filtrate was washed with brine and dried over Na2SO4. Then it was filtered and purified via flash chromatography and gave the product (0.94 g, 80%) as white solid. Data are: 1H NMR (CDCl3, 300 MHz) δ 7.47 (m, 2H), 7.08-6.88 (m, 6H), 6.70 (tt, 1H); 13C NMR (CDCl3, 75 MHz) δ 163.52 (dd), 162.98 (d), 140.82 (t), 132.77, 130.26, 128.58 (d), 126.53, 116.03 (d), 109.20 (q), 102.98 (t); 19F NMR (CDCl3, 282 MHz) δ −31207.2 (q, 2F), −31965.6 (q, 1F); HRMS (EI+) found 234.0645 M+, calcd 234.0656 for C14H9F3.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
11.3 mg
Type
catalyst
Reaction Step One
Quantity
21.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
CC1C=CC(C)=CC=1.[F:9][C:10]1[CH:11]=[C:12]([CH:16]=[C:17]([F:19])[CH:18]=1)[C:13](Cl)=O.[F:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=C)=[CH:23][CH:22]=1.CN1CCOCC1>CC([O-])=O.CC([O-])=O.[Pd+2].[Cl-].C(C1C=CC=C(C(C)C)C=1[NH+]1CCN(C2C(C(C)C)=CC=CC=2C(C)C)C1)(C)C.CCOC(C)=O>[F:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:25][C:24]2[CH:27]=[CH:28][C:21]([F:20])=[CH:22][CH:23]=2)[CH:16]=[C:17]([F:19])[CH:18]=1 |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.89 g
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=C(C1)F
Name
Quantity
0.74 g
Type
reactant
Smiles
FC1=CC=C(C=C)C=C1
Name
Quantity
0.69 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
11.3 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
21.4 mg
Type
catalyst
Smiles
[Cl-].C(C)(C)C1=C(C(=CC=C1)C(C)C)[NH+]1CN(CC1)C1=C(C=CC=C1C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 3.5 h under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Then it was filtered
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C=CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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